1-(4-Chloro-2-methylphenyl)ethanone
Overview
Description
1-(4-Chloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)ethanone can be synthesized through Friedel-Crafts acylation of 4-chloro-2-methylbenzene (also known as 4-chloro-o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 1-(4-chloro-2-methylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.
Major Products:
Oxidation: 4-chloro-2-methylbenzoic acid.
Reduction: 1-(4-chloro-2-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)ethanone depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the chlorine atom and the methyl group can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)ethanone can be compared with other similar compounds such as:
1-(4-Chlorophenyl)ethanone: Lacks the methyl group, which can affect its reactivity and binding properties.
1-(4-Methylphenyl)ethanone: Lacks the chlorine atom, influencing its chemical behavior and applications.
1-(2-Chloro-4-methylphenyl)ethanone: The position of the chlorine and methyl groups can lead to different chemical and biological properties.
The uniqueness of this compound lies in the specific arrangement of the chlorine and methyl groups on the phenyl ring, which can impact its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZXTCPCSYLNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492505 | |
Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37074-38-7 | |
Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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